molecular formula C9H9N3O B3280091 5-Methoxyquinazolin-2-amine CAS No. 708-16-7

5-Methoxyquinazolin-2-amine

Cat. No.: B3280091
CAS No.: 708-16-7
M. Wt: 175.19 g/mol
InChI Key: CSAQZXLDYLTXHQ-UHFFFAOYSA-N
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Description

5-Methoxyquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 5-position and an amine group at the 2-position of the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with methoxy-substituted aniline derivatives under acidic conditions. This reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxyquinazolin-2-amine primarily involves the inhibition of EZH2, a histone-lysine N-methyltransferase. EZH2 methylates lysine residues on histone H3, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can decrease the levels of trimethylated histone H3 (H3K27me3), thereby reactivating the expression of tumor suppressor genes and exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness of 5-Methoxyquinazolin-2-amine: The presence of both a methoxy group and an amine group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. Its ability to inhibit EZH2 specifically makes it a valuable compound in cancer research .

Properties

IUPAC Name

5-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-8-4-2-3-7-6(8)5-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAQZXLDYLTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC(=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310672
Record name 5-Methoxy-2-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-16-7
Record name 5-Methoxy-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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